molecular formula C13H10N4O5S B2658401 3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid CAS No. 749906-96-5

3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid

Cat. No.: B2658401
CAS No.: 749906-96-5
M. Wt: 334.31
InChI Key: HRMOAPIJRHILKR-UHFFFAOYSA-N
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Description

3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid is a complex organic compound that features a benzotriazole moiety linked to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid typically involves the reaction of 1-hydroxybenzotriazole with a sulfonyl chloride derivative, followed by coupling with a benzoic acid derivative. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process typically includes steps such as purification through recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid involves its ability to act as a coupling reagent, facilitating the formation of amide bonds by activating carboxylic acids. This activation occurs through the formation of an intermediate ester, which then reacts with amines to form the desired amide bond . The compound’s molecular targets include carboxylic acids and amines, and it operates through pathways involving nucleophilic substitution and condensation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid is unique due to its combined benzotriazole and benzoic acid functionalities, which provide a versatile platform for various chemical transformations and applications. Its ability to act as both a nucleophile and an electrophile makes it particularly valuable in synthetic chemistry .

Properties

IUPAC Name

3-[(3-hydroxybenzotriazol-5-yl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O5S/c18-13(19)8-2-1-3-9(6-8)15-23(21,22)10-4-5-11-12(7-10)17(20)16-14-11/h1-7,15,20H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMOAPIJRHILKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=NN3O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid
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3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid
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3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid
Reactant of Route 6
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3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid

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